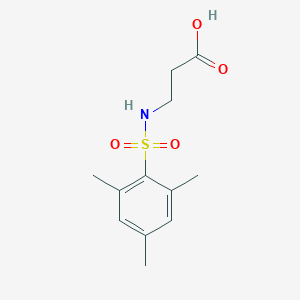![molecular formula C17H16N4S B498797 1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole CAS No. 330466-26-7](/img/structure/B498797.png)
1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-methyl-2-{[(1-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}-1H-benzimidazole” is a chemical compound that belongs to the class of benzimidazoles . Benzimidazoles are a broad group of compounds containing nitrogen atoms in their structure that can mimic properties of DNA bases . They show a wide range of biological activities and are used for spectral and catalytic properties .
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives has been studied using various spectroscopic techniques . Theoretical and experimental investigations on the optimized geometrical structure, electronic, and vibrational features of benzimidazole derivatives have been provided using the B3LYP/6-311++G (d,p) basis set .Mécanisme D'action
The mechanism of action of MBZM is not fully understood. However, it has been proposed that MBZM exerts its effects by inhibiting various enzymes and signaling pathways. In cancer cells, MBZM has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. In infectious diseases, MBZM has been shown to inhibit the activity of enzymes involved in cell wall synthesis and energy metabolism. In neurodegenerative disorders, MBZM has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
MBZM has been shown to have various biochemical and physiological effects. In cancer cells, MBZM has been shown to induce apoptosis and cell cycle arrest. In infectious diseases, MBZM has been shown to inhibit the growth of pathogens by disrupting their cell wall synthesis and energy metabolism. In neurodegenerative disorders, MBZM has been shown to reduce oxidative stress and inflammation, which are involved in the progression of these disorders.
Avantages Et Limitations Des Expériences En Laboratoire
MBZM has several advantages for lab experiments. It is relatively easy to synthesize, and its effects can be easily measured using various assays. However, MBZM also has some limitations for lab experiments. Its solubility in water is low, which can limit its use in some experiments. Additionally, its toxicity profile is not fully understood, which can limit its use in some in vivo experiments.
Orientations Futures
There are several future directions for the study of MBZM. One of the directions is to investigate its potential applications in other fields, such as cardiovascular diseases and metabolic disorders. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, further studies are needed to fully understand the mechanism of action and toxicity profile of MBZM.
Méthodes De Synthèse
The synthesis of MBZM has been reported using various methods. One of the methods involves the reaction of 2-mercapto-benzimidazole with 1-methyl-2-bromoethylbenzimidazole in the presence of a base. Another method involves the reaction of 2-mercapto-benzimidazole with 1-methyl-2-chloroethylbenzimidazole in the presence of a base. The yield of MBZM obtained using these methods ranges from 40% to 70%.
Applications De Recherche Scientifique
MBZM has been studied for its potential applications in various fields, including cancer research, infectious diseases, and neurodegenerative disorders. In cancer research, MBZM has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In infectious diseases, MBZM has been shown to have antimicrobial activity against various pathogens, including bacteria and fungi. In neurodegenerative disorders, MBZM has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
1-methyl-2-[(1-methylbenzimidazol-2-yl)methylsulfanyl]benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4S/c1-20-14-9-5-3-7-12(14)18-16(20)11-22-17-19-13-8-4-6-10-15(13)21(17)2/h3-10H,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWTRGAAMRFWJOR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CSC3=NC4=CC=CC=C4N3C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(3-Hydroxypropyl)amino]sulfonyl}benzoic acid](/img/structure/B498714.png)
![3-[4-(Propan-2-yl)benzenesulfonamido]propanoic acid](/img/structure/B498715.png)

![N-[3-acetyl-1-(butylsulfonyl)-2-methyl-1H-indol-5-yl]-1-butanesulfonamide](/img/structure/B498719.png)
![methyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498720.png)
![allyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498722.png)
![isopropyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498723.png)

![2-methoxyethyl 1-(butylsulfonyl)-5-[(butylsulfonyl)amino]-2-methyl-1H-indole-3-carboxylate](/img/structure/B498729.png)
![N-[9-(butylsulfonyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl]-1-butanesulfonamide](/img/structure/B498731.png)
![N-[5-(aminosulfonyl)-2-chlorophenyl]-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B498733.png)
![N-{4-[(butylsulfonyl)amino]phenyl}-1-butanesulfonamide](/img/structure/B498734.png)
![N-[(2,4,5-trimethylphenyl)sulfonyl]-beta-alanine](/img/structure/B498735.png)
![N-[(4-ethylphenyl)sulfonyl]-beta-alanine](/img/structure/B498736.png)